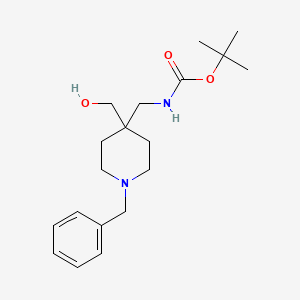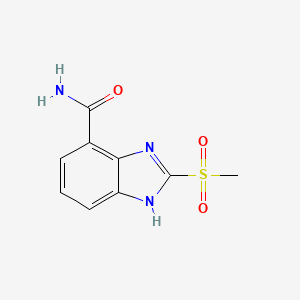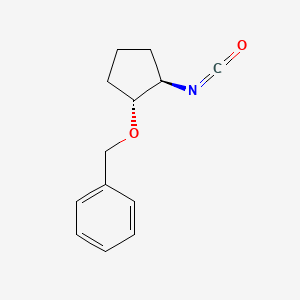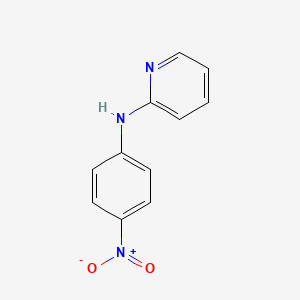
N-(4-ニトロフェニル)ピリジン-2-アミン
概要
説明
N-(4-Nitrophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 2-position and a nitrophenyl group at the 4-position
科学的研究の応用
N-(4-Nitrophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of probes for biological imaging and as a ligand in the study of enzyme interactions.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.
作用機序
Target of Action
Similar compounds have been found to target various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins or enzymes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cell cycle progression .
Result of Action
Similar compounds have been found to exhibit antitumor activities, suggesting that n-(4-nitrophenyl)pyridin-2-amine may also have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of N-(4-Nitrophenyl)pyridin-2-amine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the cellular environment .
生化学分析
Biochemical Properties
The interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings are particularly important .
Cellular Effects
It’s believed that the molecule has the potential to interact with protein residues that are fundamental in the inhibition process of CML .
Molecular Mechanism
The molecular mechanism of N-(4-Nitrophenyl)pyridin-2-amine involves interactions with the enzyme kinase . The molecule takes on a new extended conformation in the active pocket of the enzyme, interacting with protein residues that are fundamental in the inhibition process of CML .
準備方法
Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 4-nitrochlorobenzene and 2-aminopyridine. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of N-(4-Nitrophenyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: N-(4-Nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or alkyl halides, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: N-(4-Aminophenyl)pyridin-2-amine.
Substitution: N-(4-Nitrophenyl)-N-substituted pyridin-2-amines.
Oxidation: N-(4-Nitrosophenyl)pyridin-2-amine or N-(4-Nitrophenyl)pyridin-2-nitroamine.
類似化合物との比較
N-(4-Nitrophenyl)pyridin-4-amine: Similar structure but with the amino group at the 4-position of the pyridine ring.
N-(2-Nitrophenyl)pyridin-2-amine: Similar structure but with the nitrophenyl group at the 2-position of the pyridine ring.
N-(4-Nitrophenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness: N-(4-Nitrophenyl)pyridin-2-amine is unique due to the specific positioning of the nitrophenyl and amino groups, which can influence its reactivity and interactions with biological targets
特性
IUPAC Name |
N-(4-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULWQATZCLFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507167 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-29-9 | |
| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)
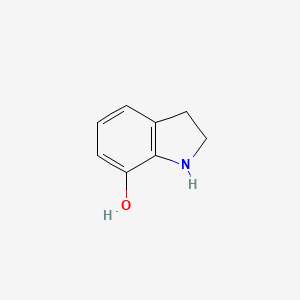
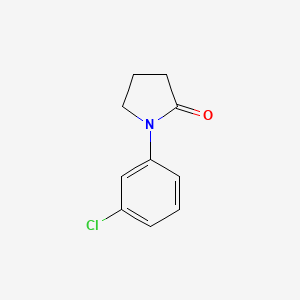

![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)
